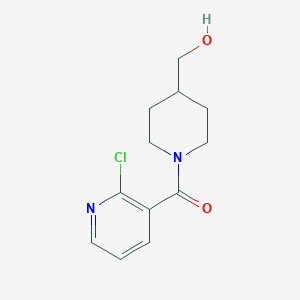
(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
描述
(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring and a piperidine moiety, which are known to contribute significantly to its biological activity. The presence of the hydroxymethyl group on the piperidine enhances solubility and may influence interactions with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in critical biological pathways. For instance, compounds containing piperidine groups have been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers due to its role in histone modification and gene expression regulation .
Structure-Activity Relationships (SAR)
The SAR studies of related compounds suggest that modifications on the piperidine ring and the pyridine core can significantly affect inhibitory potency. For example, substituents at specific positions on the piperidine ring can enhance binding affinity and selectivity for LSD1 .
| Compound | IC50 (nM) | Description |
|---|---|---|
| Compound A | 62 | Potent LSD1 inhibitor with piperidin-4-ylmethyl group |
| Compound B | 15,700 | Less active due to lack of favorable substituents |
Antitumor Effects
In vitro studies have demonstrated that similar pyridine-piperidine derivatives exhibit significant antitumor effects by inhibiting cancer cell proliferation. For example, a study involving a structurally related compound showed that it could effectively reduce tumor growth in mouse models by targeting key signaling pathways .
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective properties. Research has shown that modifications to the piperidine moiety can enhance neuroprotective activity, making these compounds potential candidates for treating neurodegenerative diseases .
Case Studies
- LSD1 Inhibition : A study investigated the effects of various piperidine-containing compounds on LSD1 activity. The results indicated that modifications to the hydroxymethyl group significantly impacted inhibitory potency, with certain derivatives achieving IC50 values in the low nanomolar range .
- Antitumor Efficacy : Another research highlighted the combination of LSD1 inhibitors with other chemotherapeutic agents, resulting in enhanced efficacy against malignant pleural mesothelioma cells. The combination therapy demonstrated synergistic effects, suggesting that this compound could be part of a multi-targeted approach to cancer therapy .
科学研究应用
Neurodegenerative Disease Research
One of the primary areas of research concerning this compound is its potential use in the treatment of neurodegenerative diseases. Studies have indicated that derivatives of piperidine compounds can serve as effective agents for the prophylaxis or treatment of conditions such as Alzheimer's and Parkinson's diseases. The mechanism often involves modulation of neurotransmitter systems or inhibition of neurotoxic pathways.
Case Study:
A patent (US9440990B2) describes a series of compounds related to piperidine derivatives that exhibit neuroprotective effects. While not directly mentioning (2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, the structural similarities suggest potential efficacy in similar pathways .
Synthesis of Bioactive Molecules
The compound can also be utilized in synthetic organic chemistry as an intermediate for the development of more complex bioactive molecules. Its hydroxymethyl group allows for further functionalization, making it a versatile building block in drug discovery.
Synthesis Example:
A synthetic route involving this compound has been proposed in literature, where it serves as a precursor for synthesizing novel piperidine-based ligands for various biological targets .
Material Science Applications
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers or nanomaterials that incorporate piperidine units. Such materials could exhibit enhanced mechanical properties or specific interactions with biological systems.
属性
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(17)15-6-3-9(8-16)4-7-15/h1-2,5,9,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJAPJMNUQTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















